molecular formula C19H31N7O6 B611631 Valine-valine-ganciclovir CAS No. 897937-73-4

Valine-valine-ganciclovir

Cat. No.: B611631
CAS No.: 897937-73-4
M. Wt: 453.5 g/mol
InChI Key: JZCILZBQRWUKME-SPOOISQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valine-valine-ganciclovir is a compound that combines the antiviral properties of ganciclovir with the enhanced bioavailability provided by valine. This compound is primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The addition of valine to ganciclovir improves its absorption and efficacy, making it a valuable tool in antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valine-valine-ganciclovir involves the esterification of ganciclovir with valine. One common method involves the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir in methanol or ethanol. This process can lead to the formation of impurities such as N-methyl valganciclovir and N-ethyl valganciclovir, which need to be controlled within specific limits .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize impurities and ensure high yield and purity of the final product. Advanced purification techniques are employed to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Valine-valine-ganciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be studied for their efficacy and safety in antiviral therapy .

Scientific Research Applications

Valine-valine-ganciclovir has a wide range of scientific research applications:

Mechanism of Action

Valine-valine-ganciclovir is rapidly converted to ganciclovir in the body. Ganciclovir is phosphorylated to a substrate that competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis. This mechanism effectively prevents the replication of CMV and other herpesviruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its combination of two valine molecules with ganciclovir, enhancing its bioavailability and efficacy. This makes it particularly effective in treating CMV infections in immunocompromised patients, offering advantages over other similar compounds in terms of absorption and clinical outcomes .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCILZBQRWUKME-SPOOISQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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